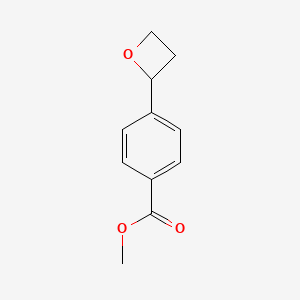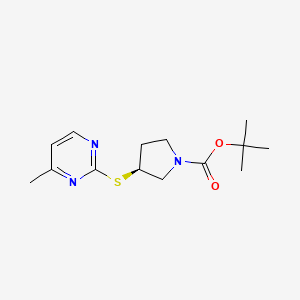![molecular formula C10H15NO2 B13975939 4-[[(3-Hydroxypropyl)amino]methyl]phenol CAS No. 161798-72-7](/img/structure/B13975939.png)
4-[[(3-Hydroxypropyl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(3-Hydroxypropyl)amino]methyl]phenol is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenol, featuring a hydroxypropyl group and an aminomethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-Hydroxypropyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and 3-aminopropanol under controlled conditions. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and the amine to form the desired product. The reaction conditions usually involve mild temperatures and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-[[(3-Hydroxypropyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-[[(3-Hydroxypropyl)amino]methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[(3-Hydroxypropyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The hydroxypropyl and aminomethyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: Similar structure but lacks the hydroxypropyl group.
4-Hydroxy-2-methylaniline: Similar structure but with different substituents on the benzene ring.
Uniqueness
4-[[(3-Hydroxypropyl)amino]methyl]phenol is unique due to the presence of both hydroxypropyl and aminomethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
161798-72-7 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-[(3-hydroxypropylamino)methyl]phenol |
InChI |
InChI=1S/C10H15NO2/c12-7-1-6-11-8-9-2-4-10(13)5-3-9/h2-5,11-13H,1,6-8H2 |
InChI Key |
UNLROWAECZLDRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


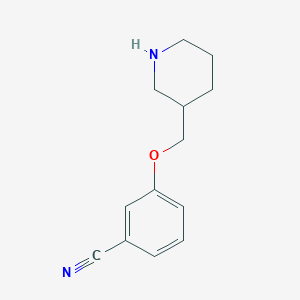
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B13975866.png)
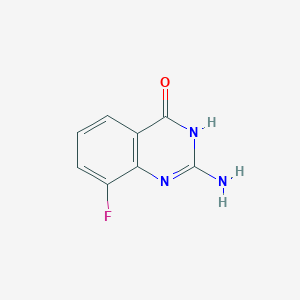
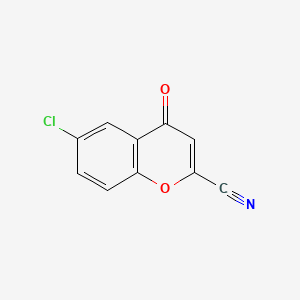
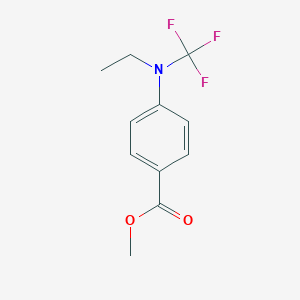
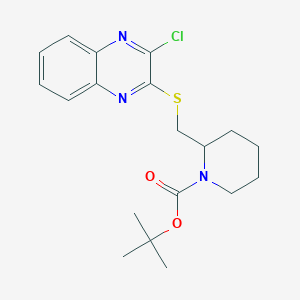
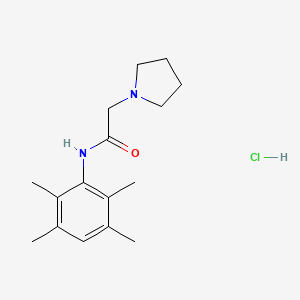
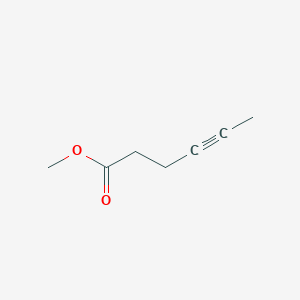
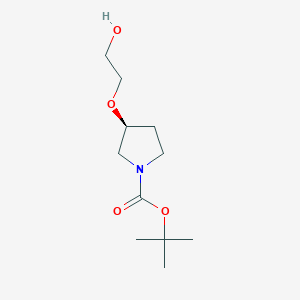
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
